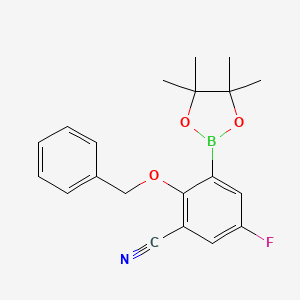

2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The most important application is the Suzuki–Miyaura-coupling .科学的研究の応用

H2O2-Cleavable Poly(ester-amide)s Synthesis

A notable application involves the facile synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization, incorporating phenylboronic acid esters into the polymer backbone. These polymers demonstrate complete degradation in aqueous media triggered by hydrogen peroxide, showcasing potential as H2O2-responsive delivery vehicles (Cui et al., 2017).

Catalytic Synthesis of Benzylboronic Esters

Research has also focused on the copper-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones, facilitating the synthesis of primary and secondary benzylboronates. This process leverages widely available B2pin2 as the boron source, underlining the method's practicality for preparing benzylboronic esters (Wang et al., 2018).

Boronate-Terminated π-Conjugated Polymers

The Suzuki-Miyaura coupling polymerization technique has been employed to synthesize high-molecular-weight π-conjugated polymers with boronate termini. This method's unstoichiometric polycondensation behavior allows for the creation of polymers with precise molecular structures, opening avenues for advanced material applications (Nojima et al., 2016).

Phosphorescence Properties

A serendipitous discovery revealed that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding that phosphorescent organic molecules require heavy atoms for triplet excited state generation, suggesting new possibilities for materials science applications (Shoji et al., 2017).

Defluoroborylation for Functionalized Arenes

In synthetic chemistry, the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage demonstrates a versatile approach for creating functionalized arenes. This method highlights the synthetic utility of fluoroarene conversion to diverse arene functionalities (Niwa et al., 2015).

Safety and Hazards

While specific safety and hazard information for “2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester” was not found, decomposition of similar compounds can lead to the release of irritating gases and vapors, such as Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron, Nitrogen oxides (NOx), and Hydrogen fluoride .

将来の方向性

作用機序

Target of Action

The primary targets of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester are organic compounds in chemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . It is involved in the protodeboronation of pinacol boronic esters This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , making it a suitable reagent for SM coupling conditions .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using the compound for pharmacological purposes .

生化学分析

Biochemical Properties

2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is a type of organoboron compound, which are known for their significant utility in asymmetric synthesis . It is a boronic ester, a class of compounds that are highly valuable building blocks in organic synthesis . The compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .

Cellular Effects

For instance, a reactive oxygen species (ROS)-responsive drug delivery system was developed using phenylboronic acid pinacol ester .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily associated with its role in Suzuki–Miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

5-fluoro-2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BFNO3/c1-19(2)20(3,4)26-21(25-19)17-11-16(22)10-15(12-23)18(17)24-13-14-8-6-5-7-9-14/h5-11H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRRMYPFEVEYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2-ethoxyphenyl)methanone](/img/structure/B2755967.png)

![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)

![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)

![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)